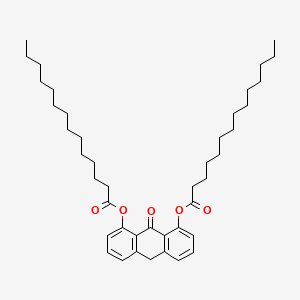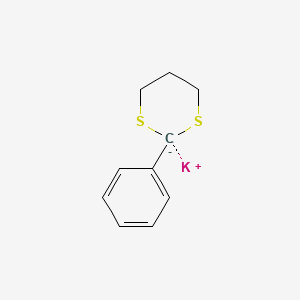
2-Propen-1-one, 1,1'-(2,6-pyridinediyl)bis[3-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] is a chemical compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pyridine ring and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] involves several steps. One common method includes the reaction of 2,6-dibromopyridine with dimethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with propenone under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as rhodium and iridium.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine ring and dimethylamino groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] can be compared with similar compounds such as:
1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one: This compound shares a similar structure but lacks the bis-pyridinediyl linkage, resulting in different chemical properties and reactivity.
2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-phenyl-]: This compound has phenyl groups instead of dimethylamino groups, leading to variations in its chemical behavior and applications.
The uniqueness of 2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] lies in its combination of the pyridine ring and dimethylamino groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63285-43-8 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-[6-[3-(dimethylamino)prop-2-enoyl]pyridin-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H19N3O2/c1-17(2)10-8-14(19)12-6-5-7-13(16-12)15(20)9-11-18(3)4/h5-11H,1-4H3 |
Clave InChI |
SGWRTZRVJHNLMG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)C1=NC(=CC=C1)C(=O)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)




![[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol](/img/structure/B14504661.png)
